molecular formula C12H8BrN3OS B5797725 6-bromo-7-methyl-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

6-bromo-7-methyl-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No. B5797725
M. Wt: 322.18 g/mol
InChI Key: GUGVCERVYNWYFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-7-methyl-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one, also known as BRD0705, is a small molecule compound that has been of interest to researchers due to its potential therapeutic applications. The compound has been synthesized using various methods, and its mechanism of action has been investigated in several studies.

Mechanism of Action

6-bromo-7-methyl-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a potent inhibitor of the BET family of proteins, which play a critical role in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcriptional machinery to activate gene expression. By inhibiting BET proteins, this compound can prevent the expression of certain genes that are involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. Inflammatory responses can also be reduced by this compound, as it can inhibit the expression of pro-inflammatory cytokines. Additionally, this compound has been shown to have a low toxicity profile, making it a promising therapeutic candidate.

Advantages and Limitations for Lab Experiments

6-bromo-7-methyl-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one has several advantages for use in lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has also been shown to have a high potency and selectivity for BET proteins, making it an effective tool for studying their function. However, there are also limitations to the use of this compound in lab experiments. It has a short half-life in vivo, which can limit its effectiveness in animal models. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 6-bromo-7-methyl-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one. One area of interest is in the development of more potent and selective BET inhibitors. Another direction is in the investigation of the potential use of this compound in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other disease areas.

Synthesis Methods

6-bromo-7-methyl-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one has been synthesized using several methods, including the reaction of 2-amino-4-bromo-5-methylthiazole with 2-chloroacetyl chloride, followed by the reaction of the resulting compound with 2-phenyl-1,3-thiazolidin-4-one. Another method involves the reaction of 2-amino-4-bromo-5-methylthiazole with 2-phenyl-1,3-thiazolidin-4-one in the presence of potassium carbonate. Both methods have been reported to yield the desired product with good purity.

Scientific Research Applications

6-bromo-7-methyl-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one has been studied for its potential therapeutic applications in several scientific research areas. One of the primary areas of interest has been in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by targeting the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. This compound has also been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma.

properties

IUPAC Name

6-bromo-7-methyl-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3OS/c1-7-9(13)11(17)16-12(14-7)18-10(15-16)8-5-3-2-4-6-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGVCERVYNWYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)SC(=N2)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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